

An In-depth Technical Guide to Propyl Butanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl butyrate*

Cat. No.: *B092370*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propyl butanoate, a significant ester in various scientific and industrial fields. The document details its chemical identity, physicochemical properties, synthesis, analytical quantification, and metabolic fate, offering valuable information for professionals in research and development.

Chemical Identity

IUPAC Name: Propyl butanoate[\[1\]](#)

Synonyms:

- Propyl butyrate[\[1\]](#)
- n-Butyric acid propyl ester[\[1\]](#)
- Butanoic acid, propyl ester[\[1\]](#)
- n-Propyl n-butyrate
- Propyl n-butyrate
- n-Butyric acid n-propyl ester
- Propylester kyseliny maselne

- Propyl ester of butanoic acid
- n-Propanol butyrate

Physicochemical Properties

The following table summarizes the key quantitative properties of propyl butanoate.

Property	Value	Unit	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[1]	
Molecular Weight	130.18	g/mol	[1]
Boiling Point	143	°C	[1]
Melting Point	-95.2	°C	
Density	0.875	g/cm ³ at 20°C	
Solubility in Water	1.62	mg/mL at 17°C	
Vapor Pressure	4.5	mmHg at 25°C	
Refractive Index	1.400	at 20°C	

Synthesis of Propyl Butanoate

Propyl butanoate is commonly synthesized via Fischer esterification, an acid-catalyzed reaction between butanoic acid and propanol.

Experimental Protocol: Fischer Esterification

Objective: To synthesize propyl butanoate from butanoic acid and 1-propanol.

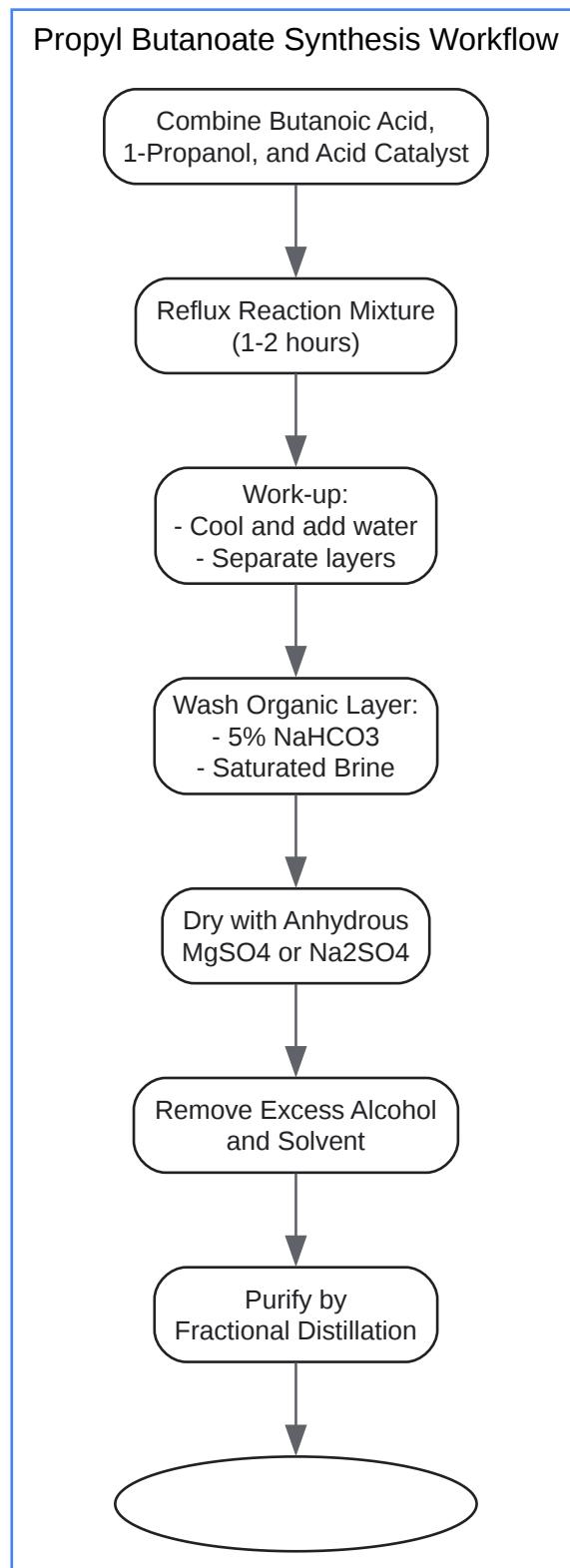
Materials:

- Butanoic acid
- 1-Propanol (n-propanol)

- Concentrated sulfuric acid (H_2SO_4) or p-Toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate ($NaHCO_3$) solution (5% w/v)
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Dichloromethane or diethyl ether
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Rotary evaporator (optional)
- Distillation apparatus


Procedure:

- **Reaction Setup:** In a round-bottom flask, combine one molar equivalent of butanoic acid with a 1.5 to 3 molar excess of 1-propanol. Add a few boiling chips.
- **Catalyst Addition:** Slowly and with caution, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the moles of the limiting reagent) to the reaction mixture.

- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 1-2 hours. To drive the equilibrium towards the product, either an excess of the alcohol is used, or the water formed during the reaction is removed using a Dean-Stark apparatus.
- Work-up and Extraction:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add an equal volume of deionized water and shake. Allow the layers to separate and discard the aqueous layer.
 - Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by a saturated brine solution to remove any remaining water-soluble impurities.
- Drying and Solvent Removal:
 - Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.
 - Remove the excess propanol and any extraction solvent using a rotary evaporator or by simple distillation.
- Purification:
 - The crude propyl butanoate can be further purified by fractional distillation to obtain a high-purity product. Collect the fraction boiling at approximately 143°C.

Characterization: The identity and purity of the synthesized propyl butanoate can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for Propyl Butanoate Synthesis.

Analytical Quantification

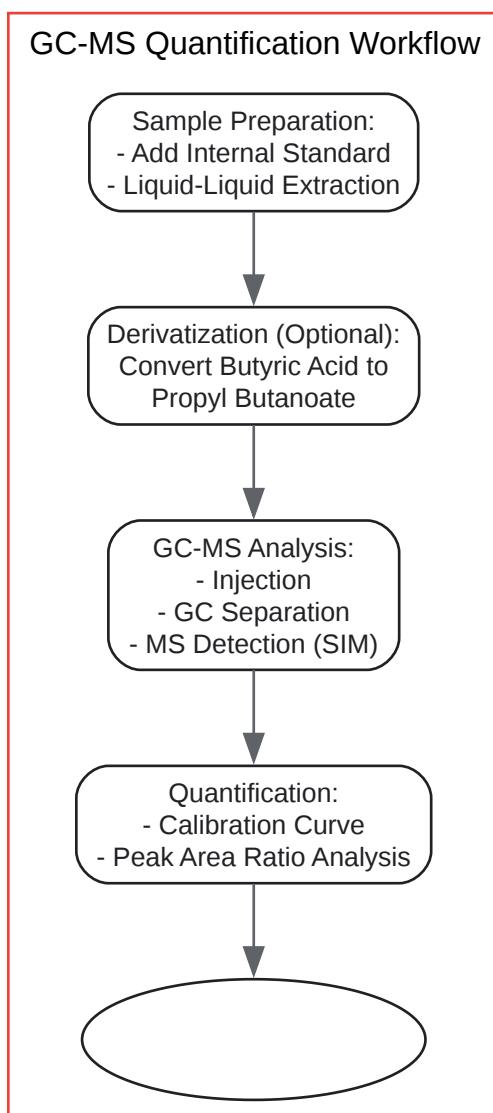
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantification of volatile compounds like propyl butanoate in various matrices, including biological samples.

Experimental Protocol: GC-MS Quantification

Objective: To quantify propyl butanoate in a biological sample (e.g., plasma, cell culture media) by GC-MS following derivatization. Since propyl butanoate is already an ester, direct analysis is often possible. However, for improved chromatography and sensitivity, especially when analyzing the parent acid (butyric acid), derivatization to its propyl ester is a common strategy. The following protocol is adapted for the direct analysis of the ester or the analysis of butyric acid after derivatization.

Materials and Reagents:

- Propyl butanoate standard
- Internal standard (e.g., deuterated propyl butanoate or another ester not present in the sample)
- Organic solvent for extraction (e.g., ethyl acetate, hexane)
- Derivatizing agent (if analyzing butyric acid): 1-Propanol and a catalyst (e.g., acetyl chloride)
- Sample matrix (e.g., plasma, tissue homogenate)


Procedure:

- **Sample Preparation:**
 - Thaw the biological sample on ice.
 - To a known volume or weight of the sample, add the internal standard.

- Perform a liquid-liquid extraction by adding an immiscible organic solvent. Vortex thoroughly and centrifuge to separate the phases.
- Carefully collect the organic layer containing the analyte.
- Derivatization (if necessary for the parent acid):
 - Evaporate the organic extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a mixture of 1-propanol and the catalyst.
 - Heat the mixture to facilitate the esterification of any free butyric acid to propyl butanoate.
 - After the reaction, neutralize and extract the propyl butanoate into a clean organic solvent.
- GC-MS Analysis:
 - Injection: Inject a small volume (e.g., 1 μ L) of the final extract into the GC-MS system.
 - Gas Chromatography:
 - Column: A mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.
 - Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions of propyl butanoate and the internal standard. For propyl butanoate, key ions would include fragments corresponding to the loss of the propyl group, the butanoyl group, and other characteristic fragments.
- Quantification:

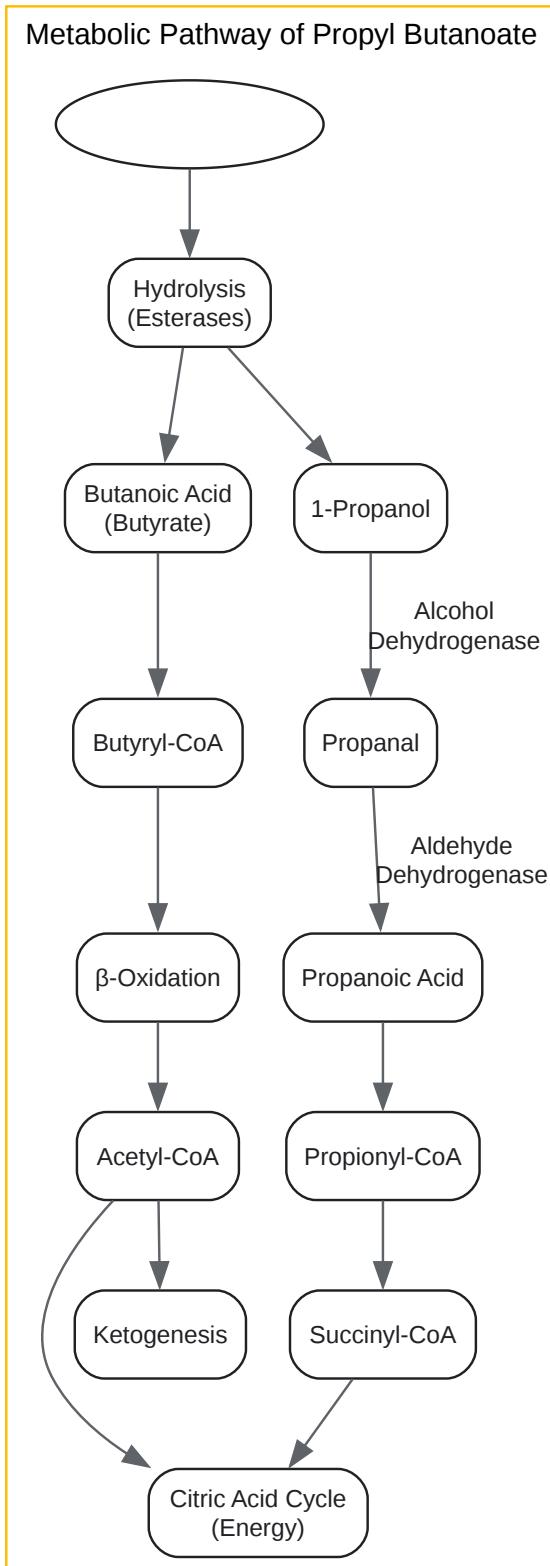
- Create a calibration curve by analyzing a series of known concentrations of the propyl butanoate standard with a constant concentration of the internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of propyl butanoate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the Quantification of Propyl Butanoate by GC-MS.

Metabolic Pathway


Propyl butanoate is recognized as a human metabolite.^[1] Esters are generally metabolized in the body through hydrolysis, catalyzed by esterase enzymes, which are abundant in the blood, liver, and other tissues.

Hydrolysis and Subsequent Metabolism

The primary metabolic fate of propyl butanoate is its hydrolysis into butanoic acid and 1-propanol.^{[2][3]}

- Butanoic Acid (Butyrate): This short-chain fatty acid is a key energy source for colonocytes and is primarily produced by gut microbial fermentation of dietary fibers.^[4] Butyrate absorbed from the gut or produced from ester hydrolysis enters the portal circulation and is largely metabolized by the liver. It can be converted to butyryl-CoA, which then enters the β -oxidation pathway to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies or fatty acids.^[5]
- 1-Propanol: This primary alcohol is metabolized in the liver, primarily by alcohol dehydrogenase, to propanal. Propanal is then further oxidized by aldehyde dehydrogenase to propanoic acid. Propanoic acid is then converted to propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.

Metabolic Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Metabolic Fate of Propyl Butanoate via Hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propyl butyrate | C7H14O2 | CID 7770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. staff.najah.edu [staff.najah.edu]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Propyl Butanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092370#iupac-name-and-synonyms-for-propyl-butanoate\]](https://www.benchchem.com/product/b092370#iupac-name-and-synonyms-for-propyl-butanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com